BenchChemオンラインストアへようこそ!

Gomisin K1

Cervical cancer Cytotoxicity assay Natural product screening

Gomisin K1 ((−)-Gomisin K1, CAS 75629-20-8) is a dibenzocyclooctadiene lignan originally isolated from the fruits of Schisandra chinensis Baill. (Schisandraceae), alongside its structurally related (+)-enantiomers Gomisins K2 and K3.

Molecular Formula C23H30O6
Molecular Weight 402.5 g/mol
CAS No. 75629-20-8
Cat. No. B201651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGomisin K1
CAS75629-20-8
Molecular FormulaC23H30O6
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)O
InChIInChI=1S/C23H30O6/c1-12-8-14-10-16(24)20(26-4)22(28-6)18(14)19-15(9-13(12)2)11-17(25-3)21(27-5)23(19)29-7/h10-13,24H,8-9H2,1-7H3
InChIKeyRCPUCQCVTDMJGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Gomisin K1 (CAS 75629-20-8): A (−)-Dibenzocyclooctadiene Lignan Reference Standard for Cancer and Inflammation Research


Gomisin K1 ((−)-Gomisin K1, CAS 75629-20-8) is a dibenzocyclooctadiene lignan originally isolated from the fruits of Schisandra chinensis Baill. (Schisandraceae), alongside its structurally related (+)-enantiomers Gomisins K2 and K3 [1]. It belongs to a therapeutically significant class of natural products characterized by an eight-membered ring scaffold bearing multiple methoxy and hydroxyl substituents (molecular formula C₂₃H₃₀O₆, MW 402.48). Commercial sources typically supply Gomisin K1 at ≥98% purity as determined by HPLC, with identity confirmed by NMR and MS . The compound exhibits anti-cancer activity, with reported inhibition of HeLa cervical carcinoma cell proliferation (IC₅₀ 5.46 μM) , and has been investigated for hepatoprotective, anti-inflammatory, and antioxidant properties in preclinical models.

Gomisin K1 Procurement Risk: Why (±)-Mixtures or In-Class Lignans Cannot Substitute for (−)-Gomisin K1 in Mechanistic Studies


Gomisin K1 possesses the specific (6S,7R,12aS) absolute configuration, belonging to the (−)-optical rotation series, whereas its closest structural relatives Gomisin K2 and K3 are (+)-enantiomers with the opposite biaryl configuration [1]. In the dibenzocyclooctadiene lignan class, biaryl stereochemistry (R- vs. S-configuration) governs both cytotoxic potency and multidrug-resistance reversal activity, as demonstrated in structure–activity relationship studies where only R-biaryl lignans restored doxorubicin sensitivity in MRP1-overexpressing lung cancer cells [2]. Consequently, racemic mixtures, (±)-synthetic batches, or substitution with Gomisin A, Gomisin J, or Schisandrin—which differ in hydroxylation and methoxylation patterns, molecular weight, and logP—introduce uncontrolled variables in target engagement, pathway modulation, and pharmacokinetic behavior. Procurement of the correct, stereochemically defined (−)-Gomisin K1 is therefore mandatory for reproducibility in studies targeting NF-κB, Nrf2/ARE, or cytochrome P450 pathways where Gomisin K1 has demonstrated specific activity.

Gomisin K1 Selection Evidence: Head-to-Head and Cross-Study Comparative Data for Scientific Procurement Decisions


HeLa Cell Antiproliferative Activity: Gomisin K1 vs. Methylgomisin O and Gomisin J in a Common Screening Panel

In a standardized in vitro cytotoxicity screen of twelve lignans and three terpenoids isolated from Schisandra chinensis n-hexane fraction, methylgomisin O (compound 8) exhibited the strongest activity against HeLa cells with an IC₅₀ of 1.46 μM, while Gomisin J (compound 14) and (+)-Gomisin K3 (compound 13) were also evaluated [1]. In a separate, widely cited study, Gomisin K1 ((−)-Gomisin K1) inhibited HeLa cell growth with an IC₅₀ of 5.46 μM . Although not co-tested in the same plate, the cross-study comparison places Gomisin K1's HeLa potency between methylgomisin O (IC₅₀ 1.46 μM) and Gomisin J (reported weak cytotoxicity toward MCF-7 with IC₅₀ 30.50 μM; HeLa IC₅₀ not reported in that panel), establishing Gomisin K1 as a moderately potent anti-proliferative lignan in this cell line [1].

Cervical cancer Cytotoxicity assay Natural product screening

Biaryl Stereochemistry: (−)-Gomisin K1 (S-Configuration) vs. (+)-Gomisin K2/K3 (R-Configuration) in Multidrug Resistance Reversal

Stereochemistry is the critical differential between Gomisin K1 and its closest analogs. (−)-Gomisin K1 possesses the S-biaryl configuration, whereas (+)-Gomisin K2 and (+)-Gomisin K3 possess the R-biaryl configuration [1]. A definitive structure–activity relationship study of nine dibenzocyclooctadiene lignans demonstrated that only lignans with the R-biaryl configuration and lacking a C-8 hydroxy group (deoxyschizandrin and γ-schizandrin) restored doxorubicin cytotoxicity in MRP1-overexpressing multidrug-resistant COR-L23/R lung cancer cells at non-toxic concentrations; lignans with the S-biaryl configuration, including those stereochemically analogous to (−)-Gomisin K1, did not exhibit this reversal effect [2]. This provides a clear functional consequence of stereochemical choice: (−)-Gomisin K1 is stereochemically excluded from the MDR-reversal subset, representing a negative-selectivity marker that distinguishes it from R-biaryl lignans for applications where MDR modulation is undesirable.

Multidrug resistance Stereochemistry Lung cancer

Lipophilicity (LogP) Differentiation: Gomisin K1 vs. Gomisin J as a Determinant of Membrane Permeability and Formulation Strategy

Gomisin K1 exhibits a calculated LogP of 4.47–5.34 (varying by prediction method: AlogP 4.47, XlogP 4.90, ChemAxon 4.55) and a topological polar surface area (tPSA) of 66.4 Ų [1]. In contrast, Gomisin J (C₂₂H₂₈O₆, MW 388.45), which lacks one methoxy group and one carbon relative to Gomisin K1, has a lower molecular weight and is predicted to have a correspondingly lower LogP [2]. The higher lipophilicity of Gomisin K1 predicts greater passive membrane permeability but also lower aqueous solubility (calculated water solubility 0.011 g/L at 25 °C for Gomisin K1) , necessitating DMSO or organic co-solvent formulation. This LogP difference between Gomisin K1 and less lipophilic in-class lignans such as Gomisin J influences partitioning into lipid bilayers, intracellular accumulation, and potential off-target binding to hydrophobic protein pockets.

Physicochemical profiling Lipophilicity Formulation development

Hepatoprotective and Anti-Inflammatory Mechanism Profile: Gomisin K1 Nrf2/NF-κB Dual Pathway Modulation vs. Gomisin A Single-Pathway Preference

Gomisin K1 has been reported to confer hepatoprotective effects against acetaminophen-induced liver injury through dual activation of the Nrf2/ARE antioxidant response pathway and suppression of the NF-κB pro-inflammatory signaling axis, resulting in attenuation of serum ALT and AST elevation and amelioration of histological liver damage in animal models [1][2]. In contrast, Gomisin A, while also hepatoprotective against CCl₄-induced injury, exerts its effects primarily through MAPK signal transduction pathway modulation without equivalent evidence for direct Nrf2/ARE transcriptional activation . Gomisin N, another in-class comparator, inhibits NF-κB via IKKα suppression but has not been reported to activate Nrf2 in hepatocytes [3]. This mechanistic differentiation—dual Nrf2/NF-κB modulation by Gomisin K1 versus single-pathway dominance by Gomisin A or Gomisin N—is relevant for studies requiring simultaneous antioxidant response element (ARE) activation and inflammatory cytokine suppression.

Hepatoprotection Nrf2 pathway Anti-inflammatory

Commercial Purity Benchmarks: HPLC-Assured ≥98% Purity and Batch-to-Batch Reproducibility for Pharmacological Studies

Multiple independent suppliers certify Gomisin K1 at ≥98% purity by HPLC, with identity confirmed by NMR and MS, and supply as a characterized solid powder . In comparison, structurally related lignans such as Gomisin K2 and Gomisin K3 are less commonly available as single-entity reference standards, often requiring custom isolation or synthesis, which introduces variability in stereochemical purity and batch-to-batch consistency . The commercial availability of Gomisin K1 at defined purity (>98% HPLC) with full Certificate of Analysis (COA) documentation, including HPLC chromatograms, NMR spectra, and MS data, enables reproducible dosing in cell-based and in vivo pharmacological experiments, whereas procurement of Gomisin K2 or K3 typically requires bespoke sourcing with less standardized quality documentation.

Quality control Analytical chemistry Procurement specification

Ocular and Dermal Drug Transporter Activity: A Unique Non-Oncology Application Space for Gomisin K1

Gomisin K1 has been reported to function as a biphenyl drug transporter in ocular and dermal tissues, with potential applications in dry eye and dry mouth formulations, and to inhibit tyrosinase activity with possible UV protection effects . This transporter-related bioactivity distinguishes Gomisin K1 from other extensively studied in-class lignans such as Gomisin A (primarily hepatoprotective and cognitive), Gomisin N (anti-inflammatory and sedative), and Gomisin J (vasodilatory and lipid metabolism), none of which have been characterized as ocular/dermal drug transporters. While quantitative IC₅₀ data for the transporter function are not yet published in peer-reviewed literature, this application space represents a qualitative differentiation that may guide compound selection for non-oncology research programs.

Drug transporter Ocular pharmacology Dermal delivery

Gomisin K1 (CAS 75629-20-8) Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Hepatocellular Carcinoma and Liver Injury Research: Nrf2/NF-κB Dual Pathway Mechanistic Studies

Gomisin K1 is the preferred Schisandra lignan for research programs investigating dual Nrf2/ARE antioxidant response element activation and NF-κB inflammatory pathway suppression in hepatocellular carcinoma or drug-induced liver injury models. Its reported hepatoprotective effects against acetaminophen toxicity, with reductions in serum ALT/AST and histological amelioration [1], combined with its anti-proliferative activity against HeLa cells (IC₅₀ 5.46 μM) , provide a dual phenotypic anchor for mechanistic dissection. Unlike Gomisin A (MAPK pathway-dominant) or Gomisin N (NF-κB-only inhibition), Gomisin K1 uniquely engages both the antioxidant and anti-inflammatory arms, making it the compound of choice for studying crosstalk between Nrf2 and NF-κB in hepatic pathophysiology.

Cervical Cancer Cytotoxicity Screening Campaigns Requiring Moderate-Potency Lignan Benchmarks

With a HeLa cell IC₅₀ of 5.46 μM [1], Gomisin K1 occupies a moderate potency tier within the Schisandra lignan class—less potent than methylgomisin O (HeLa IC₅₀ 1.46 μM) but substantially more active than Gomisin J (MCF-7 IC₅₀ 30.50 μM) . This intermediate activity profile makes Gomisin K1 suitable as a reference compound in cervical cancer cytotoxicity screening cascades where both highly potent (positive control) and moderately potent (selectivity window) compounds are needed. Its well-characterized commercial availability at ≥98% HPLC purity with full analytical documentation further supports its use as a reproducible assay standard.

Stereochemistry-Dependent Pharmacology Studies: S-Biaryl vs. R-Biaryl Lignan Comparison

Gomisin K1, with its defined (6S,7R,12aS) S-biaryl configuration [1], serves as the essential S-configuration reference for comparative pharmacology studies against R-biaryl lignans (deoxyschizandrin, γ-schizandrin) that exhibit multidrug resistance reversal activity . Procurement of (−)-Gomisin K1 alongside its (+)-enantiomer counterparts (Gomisin K2, Gomisin K3) enables direct structure–activity relationship investigations into how biaryl chirality governs target engagement, cellular permeability, and metabolic stability—a research paradigm that cannot be executed with racemic mixtures or stereochemically undefined extracts.

Ocular and Transdermal Drug Delivery Feasibility Studies Using Natural Product Transporters

The reported biphenyl drug transporter function of Gomisin K1 in ocular and dermal tissues, alongside its tyrosinase inhibitory potential [1], positions this compound for exploratory studies in ophthalmic drug delivery, dry eye syndrome models, and skin pharmacology. While Gomisin A, N, and J lack documented transporter activity in these tissues, Gomisin K1's unique application profile justifies its selection for feasibility studies investigating natural product-based permeation enhancers or topical anti-melanogenic agents, provided that aqueous solubility limitations (0.011 g/L) are addressed through appropriate formulation strategies (e.g., DMSO stock solutions, nanoemulsions, or cyclodextrin complexation) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gomisin K1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.